



Application Note: Identification of Gosogliptin Metabolites Using LC-MS/MS

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Compound of Interest		
Compound Name:	Gosogliptin	
Cat. No.:	B1662538	Get Quote

Abstract

This application note describes a robust and sensitive method for the identification of potential metabolites of **Gosogliptin**, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in in vitro metabolism studies using human liver microsomes. The method utilizes Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) to achieve high-resolution separation and accurate mass measurements, enabling the putative identification of phase I and phase II metabolites. This protocol is intended for researchers, scientists, and drug development professionals involved in the study of drug metabolism and pharmacokinetics.

Introduction

Gosogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1] Understanding the metabolic fate of new chemical entities is a critical aspect of drug development, as metabolites can influence the efficacy, safety, and pharmacokinetic profile of the parent drug. In vitro metabolism studies using human liver microsomes (HLMs) are a standard approach to predict the metabolic pathways of a drug in humans.[2][3] This application note provides a detailed protocol for the incubation of Gosogliptin with HLMs and the subsequent analysis of its metabolites by LC-MS/MS. While specific metabolites of Gosogliptin are not extensively documented in publicly available literature, this note outlines a methodology based on the known metabolic pathways of other gliptins, such as sitagliptin and evogliptin, which primarily involve oxidation and glucuronidation. [4][5]



Experimental Protocol Materials and Reagents

- Gosogliptin reference standard
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Uridine 5'-diphosphoglucuronic acid (UDPGA)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Internal Standard (IS) (e.g., a structurally similar compound not expected to be a metabolite, such as another gliptin)

Sample Preparation: In Vitro Incubation

- Prepare Incubation Mixture: In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), pooled HLMs (final protein concentration 0.5 mg/mL), and Gosogliptin (final concentration 10 μM).
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
- Initiate Phase I Metabolism: Start the reaction by adding the NADPH regenerating system.
- Initiate Phase II Metabolism (optional): For the identification of glucuronide conjugates, add UDPGA to the incubation mixture.



- Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
- Quench Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
- Protein Precipitation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
- Sample Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase (95:5 Water: Acetonitrile with 0.1% Formic Acid).
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A UPLC system coupled to a Q-TOF mass spectrometer is recommended for this analysis.



Parameter	Condition	
LC System	Waters ACQUITY UPLC or equivalent	
Column	ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μm)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Column Temperature	40°C	
Injection Volume	5 μL	
Gradient Elution	0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-9.1 min: 95-5% B; 9.1-12 min: 5% B	
MS System	Waters Xevo G2-S Q-TOF or equivalent	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Capillary Voltage	3.0 kV	
Cone Voltage	40 V	
Source Temperature	120°C	
Desolvation Temperature	450°C	
Desolvation Gas Flow	800 L/hr (Nitrogen)	
Cone Gas Flow	50 L/hr (Nitrogen)	
Acquisition Mode	MSE (Low energy scan: 6 eV; High energy ramp: 20-40 eV)	
Mass Range	m/z 50-1200	

Data Presentation

The following table summarizes the expected quantitative data for the parent drug and its putative metabolites based on analysis of other gliptins. The exact m/z values would need to be



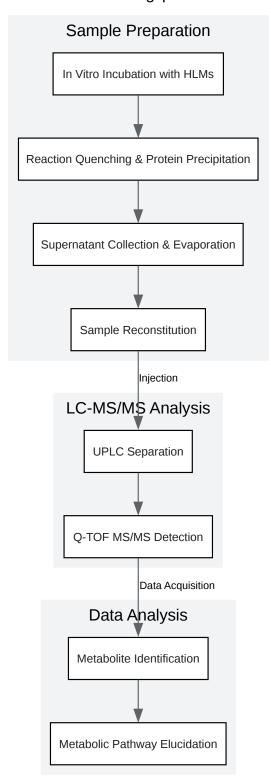
confirmed experimentally.

Compound	Proposed Biotransformati on	Expected [M+H]+ (m/z)	Retention Time (min)	Key Fragment Ions (m/z)
Gosogliptin	Parent Drug	367.20	~5.2	To be determined experimentally
M1	Hydroxylation (+16 Da)	383.20	~4.8	To be determined experimentally
M2	Dehydrogenation (-2 Da)	365.18	~5.0	To be determined experimentally
M3	N-dealkylation	To be determined	~4.5	To be determined experimentally
M4	Glucuronidation (+176 Da)	543.23	~4.2	Loss of 176 Da (glucuronic acid)

Visualizations Experimental Workflow



Experimental Workflow for Gosogliptin Metabolite Identification

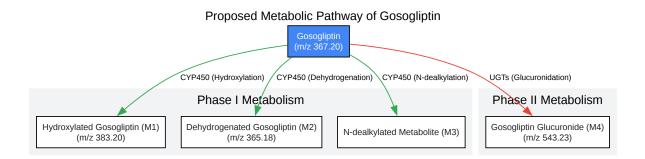


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Caption: A flowchart illustrating the key steps in the identification of **Gosogliptin** metabolites.



Proposed Metabolic Pathway of Gosogliptin



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Caption: A diagram showing the potential metabolic transformations of **Gosogliptin**.

Conclusion

The described LC-MS/MS method provides a comprehensive approach for the identification of potential metabolites of **Gosogliptin** from in vitro metabolism studies. The high-resolution and accurate mass capabilities of the Q-TOF mass spectrometer are crucial for the confident structural elucidation of novel metabolites. This protocol can serve as a valuable tool for drug metabolism and pharmacokinetic studies, contributing to a better understanding of the disposition of **Gosogliptin** in humans. Further in vivo studies would be necessary to confirm these findings and to fully characterize the metabolic profile of **Gosogliptin**.

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